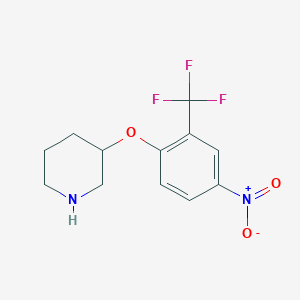

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine

Description

Properties

IUPAC Name |

3-[4-nitro-2-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c13-12(14,15)10-6-8(17(18)19)3-4-11(10)20-9-2-1-5-16-7-9/h3-4,6,9,16H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBIENUSXFHYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine typically involves the reaction of 4-nitro-2-trifluoromethylphenol with piperidine under specific conditions. One common method is the Williamson ether synthesis, where 4-nitro-2-trifluoromethylphenol is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Reduction: Conversion of the nitro group to an amino group results in 3-(4-Amino-2-trifluoromethylphenoxy)-piperidine.

Substitution: Replacement of the trifluoromethyl group with various nucleophiles leads to a range of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with biological receptors or enzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Piperidine Derivatives

Piperidine derivatives often vary in their substituents, which critically impact their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound likely increase its electrophilicity compared to analogs like MTEP (thiazole substituent) or fluorophenyl derivatives. This could enhance interactions with electron-rich biological targets .

- Conformational Flexibility: Piperidine rings typically adopt chair conformations (e.g., MTEP and compound I in ). Substituents like phenoxy groups may restrict flexibility, affecting binding pocket accessibility .

- Crystallography and Interactions: Piperidine derivatives with aromatic systems (e.g., quinoline in ) exhibit intermolecular C–H⋯H interactions, which stabilize crystal packing but may reduce solubility .

Pharmacological and Functional Comparisons

- MTEP (): A selective mGluR5 antagonist, MTEP shares the piperidine core but differs in substituents. Its ethynyl-thiazole group enables potent receptor binding, whereas the phenoxy group in this compound may favor different target interactions (e.g., kinases or GPCRs) .

- Piperazine vs. Piperidine : highlights that replacing piperidine with piperazine (as in compound II) alters hydrogen-bonding capacity and conformational dynamics. Piperazine’s additional nitrogen allows for stronger polar interactions, whereas piperidine’s chair conformation may enhance membrane permeability .

Biological Activity

3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine is a synthetic compound notable for its unique molecular structure, comprising a piperidine ring linked to a phenoxy group with nitro and trifluoromethyl substitutions. Its molecular formula is C13H14F3N2O3, with a molecular weight of approximately 340.72 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions and membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The nitro group may enhance the compound's ability to modulate enzyme activity, while the trifluoromethyl moiety contributes to its lipophilic characteristics, facilitating better interaction with biological membranes .

Target Enzymes and Pathways

Research indicates that compounds similar to this compound can inhibit key enzymes involved in neurological disorders and other diseases. The specific biochemical pathways affected include:

- Cytochrome P450 Enzymes : These enzymes are critical in drug metabolism, and inhibition can lead to altered metabolic processes.

- Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways that are pivotal in cellular processes.

Case Studies

A case study focusing on the pharmacological potential of piperidine derivatives suggests that compounds with similar structures exhibit significant biological activities, including anticancer and anti-inflammatory effects. The unique electronic properties imparted by substitutions like trifluoromethyl enhance their therapeutic potential .

Pharmacological Applications

Given its structural characteristics, this compound is being explored for various pharmacological applications:

- Antitumor Agents : Preliminary data suggest potential use in cancer therapy through enzyme inhibition.

- Neurological Disorders : Its interaction with neurotransmitter receptors may offer therapeutic avenues for conditions such as depression and anxiety.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Nitro-2-trifluoromethylphenoxy)-piperidine, and how can purity be validated?

Methodological Answer:

- Synthesis: Utilize palladium-catalyzed cross-coupling reactions (e.g., Pd(PPh₃)₄) for aryl ether formation, as demonstrated in structurally similar piperidine derivatives .

- Purification: Recrystallization using solvents like methylene chloride/benzene mixtures (common in nitro compound purification) . Validate purity via melting point analysis (compare with literature values for analogs, e.g., 137–139°C for 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol) .

- Characterization: Employ NMR (¹H/¹³C) and LC-MS for structural confirmation. For nitro group verification, FT-IR to detect NO₂ stretching (~1520 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Storage: Store in airtight containers away from strong oxidizers (e.g., peroxides), as nitro groups may pose explosion risks under reactive conditions .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose following local hazardous waste regulations .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm for nitroaromatic absorption) .

- Spectroscopy: X-ray crystallography for absolute configuration determination, referencing methods used for fluorophenyl-piperidine analogs .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₈H₁₄F₃N₂O₃) and detect fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

- Computational Modeling: Apply QSAR models (e.g., Hansch analysis) to correlate substituent effects (e.g., nitro, CF₃) with bioactivity .

- Functional Assays: Test in vitro enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorometric assays. Compare with analogs like 4-(4-fluorophenyl)piperidine derivatives .

Q. How should researchers address contradictory data in the stability of nitro-piperidine derivatives under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis or oxidation byproducts .

- Validation: Cross-reference with stability data of structurally related compounds (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride) to identify trends in nitro group reactivity .

Q. What strategies are effective for elucidating degradation pathways of this compound under photolytic conditions?

Methodological Answer:

- Photolysis Experiments: Expose solutions to UV light (λ = 300–400 nm) and analyze degradation products via GC-MS or LC-HRMS .

- Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to assess the role of nitro radical intermediates in decomposition pathways .

Q. How can solubility and formulation challenges be overcome for in vivo studies of nitro-piperidine derivatives?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin encapsulation .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting bioavailability, as seen in piperidinol analogs .

Q. What methodologies are recommended for assessing the ecological impact of this compound?

Methodological Answer:

- Ecotoxicology Assays: Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

- Biodegradation Studies: Use OECD 301B ready biodegradability tests to evaluate persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.